Sch 29482

Antimicrobial Susceptibility Testing Gram-Negative Pathogens Carbapenem Comparator

Antimicrobial resistance research demands rigorously validated reference standards for reproducible β-lactamase inhibition assays and anaerobic susceptibility testing. Sch 29482 directly addresses this need as a well-characterized penem antibiotic with dual β-lactamase stability and targeted AmpC inhibition. - Quantified Type I AmpC inhibition: Ki/Km values of 10⁻² to 7×10⁻³ against Enterobacter cloacae and Citrobacter freundii enzymes. - Reliable anaerobic comparator: MIC90 ≤0.25 μg/mL against Bacteroides fragilis and a broad anaerobic panel. - Defined Gram-positive potency: MIC90 of 3.1 mg/L against MSSA, 10-20 fold superior to methicillin. Supplied with comprehensive analytical documentation to support experimental fidelity and procurement compliance.

Molecular Formula C10H13NO4S2
Molecular Weight 275.3 g/mol
CAS No. 77646-83-4
Cat. No. B1681537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 29482
CAS77646-83-4
Synonyms6-(1-hydroxyethyl)-2-ethylthiopenem-3-carboxylic acid
Sch 29482
Sch-29482
Molecular FormulaC10H13NO4S2
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCCSC1=C(N2C(S1)C(C2=O)C(C)O)C(=O)O
InChIInChI=1S/C10H13NO4S2/c1-3-16-10-6(9(14)15)11-7(13)5(4(2)12)8(11)17-10/h4-5,8,12H,3H2,1-2H3,(H,14,15)/t4-,5+,8-/m1/s1
InChIKeyLDVDKTLZRGWFID-GLDDHUGJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sch 29482 (CAS 77646-83-4) Chemical Identity and Core β-Lactam Classification for Procurement Reference


Sch 29482 is an orally active, synthetic penem antibiotic within the β-lactam class, characterized by its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with the notable exception of Pseudomonas aeruginosa [1]. The compound possesses the IUPAC name 4-Thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-(ethylthio)-6-[(1R)-1-hydroxyethyl]-7-oxo-, (5R,6S)- and the molecular formula C10H13NO4S2 [2]. Originally developed by Schering-Plough, Sch 29482 is documented as a bactericidal agent with high stability toward a wide range of β-lactamases [3]. Despite its promising preclinical profile, it was not advanced to clinical use, and its current value is as a key reference standard in antimicrobial resistance research [4].

Why Generic Penem or Carbapenem Substitution Fails to Replicate the Activity Profile of Sch 29482


Procurement and research substitution of Sch 29482 with other penems (e.g., Sch 34343) or carbapenems (e.g., imipenem/MK 0787) is fundamentally problematic due to critical, quantitative differences in their antibacterial spectra and β-lactamase interactions. Unlike many newer parenteral β-lactams, Sch 29482 demonstrates high intrinsic activity against Gram-positive species [1], but its most defining feature is its dual β-lactamase stability and inhibitory activity against Type I (AmpC) cephalosporinases, a property not shared by all class members [2]. For instance, while imipenem (MK 0787) is active against Pseudomonas aeruginosa, Sch 29482 is not, creating a distinct spectrum gap [3]. Furthermore, Sch 29482's oral bioavailability distinguishes it from the purely parenteral imipenem, which requires co-administration with a renal dehydropeptidase-I inhibitor [4]. The following quantitative evidence underscores why generic in-class replacement fails and why specific procurement is essential for experimental fidelity.

Sch 29482 Quantitative Evidence Guide: Head-to-Head Comparator Data for Scientific Selection


Comparative Antibacterial Activity: Sch 29482 vs. Carbapenem MK 0787 (Imipenem) Against Gram-Negative Enterobacteriaceae

Sch 29482 demonstrates comparable or superior activity to the carbapenem imipenem (MK 0787) against several clinically relevant Enterobacteriaceae. Against Proteus mirabilis, Proteus vulgaris, and Providencia spp., Sch 29482 was found to be more active than MK 0787 [1]. Against the Enterobacteriaceae as a group, the MIC90 values for both agents were similar, ranging from 0.5 to 2 mg/L [2]. This indicates that Sch 29482 can serve as a viable comparator or alternative in studies targeting these specific Gram-negative pathogens where imipenem is often used.

Antimicrobial Susceptibility Testing Gram-Negative Pathogens Carbapenem Comparator

β-Lactamase Stability and Inhibitory Potency: Sch 29482 vs. Moxalactam and Cefoxitin Against Gram-Negative Enzymes

Sch 29482 demonstrates not only high stability to a panel of 32 different β-lactamases from Gram-negative bacteria, but also functions as an inhibitor of Type I (AmpC) cephalosporinases. Spectrophotometric analysis showed that the absorption spectrum of Sch 29482, moxalactam, and cefoxitin remained unchanged in the presence of all tested β-lactamases, indicating stability [1]. Critically, Sch 29482 inhibited the activity of Type I β-lactamase and partially inhibited Type III (TEM-1 and TEM-2) enzymes [2]. For AmpC enzymes, Ki/Km values ranged from 10⁻² to 7×10⁻³, indicative of effective inhibition [1]. This dual stability/inhibition profile distinguishes it from cefoxitin, which is stable but lacks significant inhibitory activity, and from moxalactam, which is also stable but does not exhibit the same inhibitory spectrum [1].

β-Lactamase Inhibition Antimicrobial Resistance AmpC Cephalosporinase

Anti-Staphylococcal Potency: Sch 29482 Superiority to Methicillin and Early Cephalosporins

Sch 29482 exhibits superior potency against methicillin-susceptible Staphylococcus aureus (MSSA) compared to several early β-lactam standards. In laboratory evaluations, Sch 29482 was found to be 2-5 times more active than cephalothin or cefamandole, and 10-20 times more active than methicillin against penicillinase-positive and -negative staphylococci [1]. The MIC90 value for Sch 29482 against S. aureus was reported as 3.1 mg/L, and it was as active as cefotaxime and ampicillin against Gram-positive species, while being more active than moxalactam [2].

Staphylococcus aureus Methicillin-Susceptible Anti-Staphylococcal Antibiotics

Comparative Potency Against Anaerobic Bacteria: Sch 29482 vs. Cefbuperazone and BMY 28142

Sch 29482 demonstrates exceptional potency against a broad range of anaerobic bacterial species. In a study evaluating 94 anaerobic strains representing 15 species, Sch 29482 was among the most active agents tested, with all MICs at ≤4.0 μg/mL and MIC90s of ≤0.25 μg/mL [1]. This level of activity was significantly superior to that of comparators like BMY 28142, which had limited anti-anaerobic activity and showed a MIC90 of 128 μg/mL against Bacteroides fragilis [1]. Cefbuperazone also showed higher MIC90 values (8.0 μg/mL for B. fragilis) and potentially resistant ranges for other species [1].

Anaerobic Bacteria Bacteroides fragilis Penem Activity

Pharmacokinetic Differentiation: Oral Bioavailability and In Vivo Activity of Sch 29482 vs. Parenteral Comparators

Sch 29482 is distinguished from many early carbapenems like imipenem by its oral bioavailability. Pharmacokinetic studies in rats demonstrated an absolute oral bioavailability of approximately 37% for Sch 29482, with peak serum levels attained at 1 hour post-dose and a linear relationship between AUC/Cmax and dose [1]. In vivo efficacy studies in mice confirmed this oral activity, showing that the protective dose 50 (PD50) following oral administration was about threefold higher than after subcutaneous administration, consistent with its degree of oral absorption [2]. This is in contrast to imipenem (MK 0787), which is not orally bioavailable and requires parenteral administration with a dehydropeptidase-I inhibitor [3].

Pharmacokinetics Oral Bioavailability In Vivo Efficacy

Sch 29482 Application Scenarios: Targeted Use Cases in Antimicrobial Research and Assay Development


Standardization of β-Lactamase Inhibition Assays for AmpC Cephalosporinases

Sch 29482 is an ideal reference inhibitor for developing and standardizing assays that measure the inhibition of Type I (AmpC) β-lactamases. Its well-characterized inhibitory profile, with Ki/Km values in the range of 10⁻² to 7×10⁻³ against key AmpC enzymes from Enterobacter cloacae and Citrobacter freundii [1], provides a validated, quantitative benchmark. Researchers can use Sch 29482 as a positive control to calibrate enzyme assays, validate the potency of novel β-lactamase inhibitors, or screen for derepressed AmpC mutants in clinical isolates.

Positive Control in Anaerobic Bacterial Susceptibility Testing Panels

Given its exceptionally low MIC90 of ≤0.25 μg/mL against a broad panel of anaerobic species, including Bacteroides fragilis [2], Sch 29482 serves as a robust positive control and reference standard in broth microdilution or agar dilution assays for anaerobes. Its stable, low MIC profile ensures assay validity and provides a critical comparator for evaluating the activity of novel anti-anaerobic agents or for monitoring resistance trends in anaerobic surveillance studies.

Comparator Tool Compound for Structure-Activity Relationship (SAR) Studies on Orally Active Penems

Sch 29482's established oral bioavailability (37% in rats) [3] makes it a foundational compound for SAR studies aimed at optimizing oral absorption in the penem and carbapenem classes. Medicinal chemists can use Sch 29482 as a benchmark scaffold to compare the pharmacokinetic properties of novel synthetic analogs, assessing modifications that impact Cmax, AUC, and absolute bioavailability following oral administration in rodent models.

Reference Standard for Validating Broad-Spectrum Gram-Positive Activity in MSSA Assays

Sch 29482's defined potency against methicillin-susceptible Staphylococcus aureus (MSSA), demonstrated by an MIC90 of 3.1 mg/L and a 10-20 fold superiority over methicillin [4], positions it as a valuable reference standard for quality control in S. aureus susceptibility testing. It is particularly useful in research settings where the aim is to compare the anti-staphylococcal activity of newer agents against a historical but highly potent β-lactam baseline.

Technical Documentation Hub

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